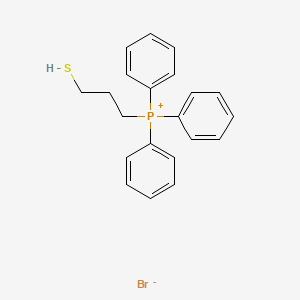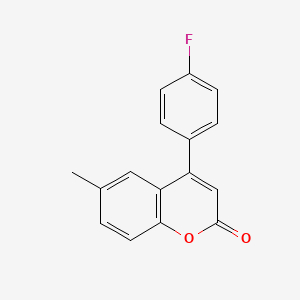
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butylamino and diphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the functional groups, leading to different derivatives with unique properties.
Substitution: Common in organic chemistry, substitution reactions can introduce new functional groups, thereby diversifying the compound’s applications.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
Wirkmechanismus
The mechanism by which 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Known for their pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole Derivatives: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Uniqueness
What sets 3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications.
Eigenschaften
CAS-Nummer |
601520-18-7 |
|---|---|
Molekularformel |
C25H24N2O2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3-(butylamino)-1,3-diphenylquinoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O2/c1-2-3-18-26-25(19-12-6-4-7-13-19)23(28)21-16-10-11-17-22(21)27(24(25)29)20-14-8-5-9-15-20/h4-17,26H,2-3,18H2,1H3 |
InChI-Schlüssel |
UFWLFBRGDQSTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)


![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)
